molecular formula C12H13Cl2N3 B6174755 1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride CAS No. 2503204-06-4

1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride

Cat. No. B6174755
CAS RN: 2503204-06-4
M. Wt: 270.2
InChI Key:
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Description

This compound is a pyrazole derivative with a 4-chlorophenyl group attached to the 1-position of the pyrazole ring . Pyrazole derivatives are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The 4-chlorophenyl group is attached to the 1-position of the pyrazole ring .

Future Directions

Given the diverse pharmacological effects of pyrazole derivatives, there is significant interest in the academic community and industry in developing new pyrazole-based compounds . Future research could focus on elucidating the specific mechanisms of action, optimizing the synthesis process, and evaluating the safety and efficacy of this compound in relevant biological models.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-3-phenylbut-2-enoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbohydrazide, which is cyclized with acetic anhydride to form the target compound. The hydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chloro-3-phenylbut-2-enoic acid ethyl ester.", "Step 2: Reaction of 4-chloro-3-phenylbut-2-enoic acid ethyl ester with hydrazine hydrate to form 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbohydrazide.", "Step 3: Cyclization of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbohydrazide with acetic anhydride to form 1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine.", "Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2503204-06-4

Product Name

1-(4-chlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.2

Purity

95

Origin of Product

United States

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